![molecular formula C66H108O6 B1610818 2,3,6,7,10,11-Hexakis[(n-octyl)oxy]triphenylene CAS No. 70351-87-0](/img/structure/B1610818.png)
2,3,6,7,10,11-Hexakis[(n-octyl)oxy]triphenylene
Overview
Description
2,3,6,7,10,11-Hexakis[(n-octyl)oxy]triphenylene: is a chemical compound with the molecular formula C66H108O6 . It is a derivative of triphenylene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of six n-octyl groups attached to the oxygen atoms on the triphenylene core. This compound is known for its unique structural properties and is used in various scientific and industrial applications, particularly in the field of organic electronics .
Mechanism of Action
Target of Action
It is known that this compound is a discotic liquid crystalline (lc) semiconducting material . As such, it is likely to interact with electronic devices and systems, particularly in the field of organic electronics.
Mode of Action
The mode of action of 2,3,6,7,10,11-Hexakis[(n-octyl)oxy]triphenylene involves its interaction with the electronic systems of devices. The compound is readily soluble in common organic solvents and exhibits self-organizing long fiber structures with supramolecularly ordered columnar stacks that lie parallel to the substrate . This unique structure allows it to interact strongly with the electronic systems of devices, influencing their performance.
Result of Action
The result of the action of this compound is the formation of unique liquid crystal structures that can influence the electronic properties of devices. These structures can enhance the performance of organic electronic devices .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and solvent type. For instance, the compound is solid at 20°C . Moreover, its solubility and the formation of its unique structures can be influenced by the type of organic solvent used .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6,7,10,11-Hexakis[(n-octyl)oxy]triphenylene typically involves the reaction of triphenylene with n-octanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Triphenylene} + 6 \text{n-octanol} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2,3,6,7,10,11-Hexakis[(n-octyl)oxy]triphenylene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Substitution: It can undergo substitution reactions where the n-octyl groups can be replaced with other functional groups.
Polymerization: The compound can participate in polymerization reactions to form polymeric materials with unique properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Polymerization: Catalysts such as Lewis acids or transition metal complexes can be used to initiate polymerization.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized triphenylene derivatives, while substitution can produce various substituted triphenylene compounds .
Scientific Research Applications
2,3,6,7,10,11-Hexakis[(n-octyl)oxy]triphenylene has a wide range of applications in scientific research, including:
Organic Electronics: It is used as a material in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) due to its semiconducting properties.
Liquid Crystals: The compound is used in the development of liquid crystal materials for display technologies.
Photovoltaics: It is explored as a component in organic photovoltaic cells for solar energy conversion.
Sensors: The compound is used in the fabrication of chemical sensors for detecting various analytes.
Biological Research: It is studied for its potential interactions with biological molecules and its use in drug delivery systems .
Comparison with Similar Compounds
- 2,3,6,7,10,11-Hexakis(n-hexyloxy)triphenylene
- 2,3,6,7,10,11-Hexakis(n-hexylsulfanyl)triphenylene
- 2,3,6,7,10,11-Hexakis(n-hexylsulfonyl)triphenylene
Comparison: Compared to these similar compounds, 2,3,6,7,10,11-Hexakis[(n-octyl)oxy]triphenylene has unique properties due to the presence of n-octyl groups. These groups provide enhanced solubility and flexibility, making it more suitable for certain applications in organic electronics and liquid crystal technologies. Additionally, the specific arrangement of the n-octyl groups can influence the compound’s electronic properties and its interactions with other molecules .
Properties
IUPAC Name |
2,3,6,7,10,11-hexaoctoxytriphenylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H108O6/c1-7-13-19-25-31-37-43-67-61-49-55-56(50-62(61)68-44-38-32-26-20-14-8-2)58-52-64(70-46-40-34-28-22-16-10-4)66(72-48-42-36-30-24-18-12-6)54-60(58)59-53-65(71-47-41-35-29-23-17-11-5)63(51-57(55)59)69-45-39-33-27-21-15-9-3/h49-54H,7-48H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFDADHEWRYRSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H108O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00570192 | |
| Record name | 2,3,6,7,10,11-Hexakis(octyloxy)triphenylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00570192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
997.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70351-87-0 | |
| Record name | 2,3,6,7,10,11-Hexakis(octyloxy)triphenylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70351-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,6,7,10,11-Hexakis(octyloxy)triphenylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00570192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


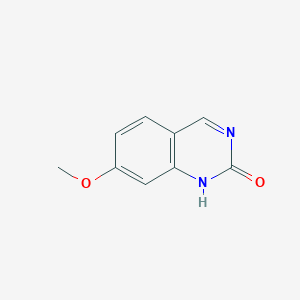
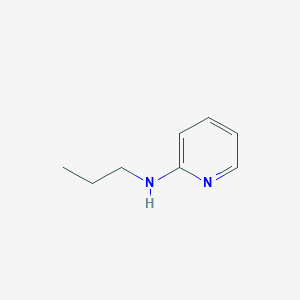
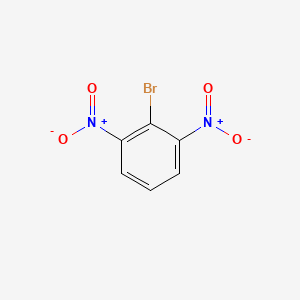

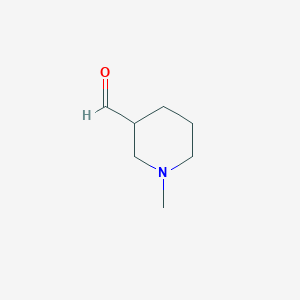
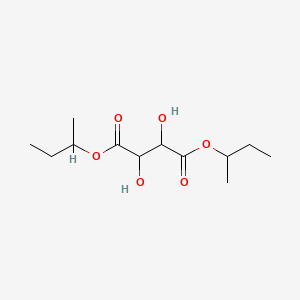
![2-Benzylimidazo[1,5-a]quinolinium hexafluorophosphate](/img/structure/B1610746.png)
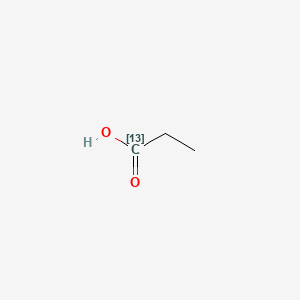
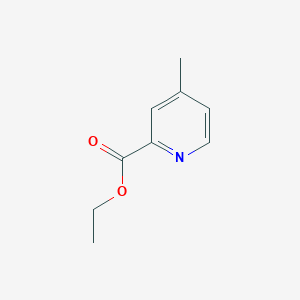
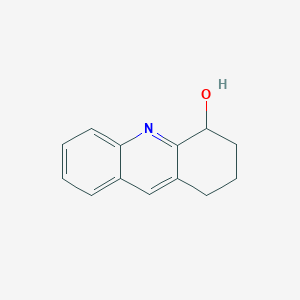



![7-Chlorothieno[2,3-b]pyrazine](/img/structure/B1610758.png)
